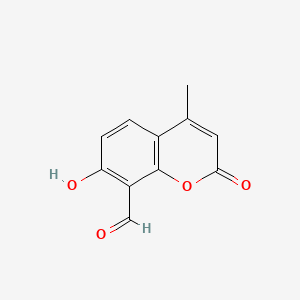

7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde

Descripción general

Descripción

Inhibidor de IRE1 III, también conocido como 4µ8C, es un inhibidor de molécula pequeña que se dirige a la enzima 1 alfa que requiere inositol (IRE1α). IRE1α es un actor clave en la respuesta de proteína desplegada (UPR), una respuesta de estrés celular relacionada con el retículo endoplásmico. Este inhibidor es particularmente significativo en la investigación del cáncer debido a su capacidad para modular la UPR y mejorar la efectividad de la quimioterapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de IRE1 III implica la preparación de fragmentos peptídicos derivados del dominio quinasa IRE1. Estos fragmentos se optimizan luego mediante herramientas de modelado molecular para identificar inhibidores de moléculas pequeñas . Las condiciones de reacción y los pasos específicos incluyen:

- Generación de bibliotecas de oligopéptidos.

- Acoplamiento y optimización de los mejores aglutinantes.

- Exploración estructural del dominio quinasa IRE1 utilizando fragmentos peptídicos activos.

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la preparación del Inhibidor de IRE1 III normalmente implica técnicas de síntesis orgánica estándar, incluida la síntesis de péptidos y el acoplamiento molecular .

Análisis De Reacciones Químicas

El Inhibidor de IRE1 III principalmente experimenta reacciones de inhibición dirigidas a la actividad RNasa de IRE1α. El compuesto no suele experimentar reacciones de oxidación, reducción o sustitución en su función como inhibidor. El producto principal formado a partir de estas reacciones es la enzima IRE1α inhibida, lo que lleva a la modulación de la vía UPR .

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Recent studies have demonstrated that derivatives of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde exhibit significant antidiabetic properties. For instance, a synthesized compound named this compound oxime has shown promising results in inhibiting human α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. Molecular docking simulations indicated a strong binding affinity of this compound to the active sites of these enzymes, suggesting its potential as a therapeutic agent for diabetes management .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. Studies have reported that various derivatives possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). For example, certain derivatives exhibited IC50 values below 1 μM against these cancer cells, indicating potent growth inhibition. The mechanism of action appears to involve the disruption of tubulin dynamics and cell cycle arrest at the G2/M phase .

Antifungal Activity

The antifungal properties of this compound derivatives have been highlighted in agricultural research. A series of fluorinated derivatives were synthesized and tested against various fungal pathogens like Botrytis cinerea and Rhizoctonia solani. The most effective compounds demonstrated EC50 values significantly lower than traditional fungicides, indicating their potential as novel antifungal agents .

Photophysical Properties

In material science, the photophysical properties of this compound derivatives have been studied for their application in organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune their emission properties through structural modifications makes these compounds suitable candidates for advanced optical materials .

Summary of Key Findings

Mecanismo De Acción

El Inhibidor de IRE1 III ejerce sus efectos inhibiendo la actividad RNasa de IRE1α. Esta inhibición evita el empalme del ARN mensajero de la proteína 1 de unión a la caja X (XBP1), un paso clave en la vía UPR. La inhibición de IRE1α conduce a la acumulación de proteínas mal plegadas en el retículo endoplásmico, desencadenando la apoptosis en las células cancerosas. Los objetivos moleculares involucrados incluyen los dominios RNasa y quinasa de IRE1α .

Comparación Con Compuestos Similares

El Inhibidor de IRE1 III es único en su doble inhibición de las actividades RNasa y quinasa de IRE1α. Compuestos similares incluyen:

STF-083010: Otro inhibidor de IRE1α-RNasa utilizado en la investigación sobre trastornos asociados a lípidos.

KIRA6: Un atenuador de RNasa que inhibe la quinasa que reduce la actividad de RNasa IRE1.

MKC-3946: Un inhibidor que se dirige a la vía IRE1α-XBP1 en las células cancerosas.

El Inhibidor de IRE1 III destaca por su potente inhibición de IRE1α y su capacidad para mejorar la efectividad de la quimioterapia en el tratamiento del cáncer .

Actividad Biológica

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, a member of the chromene family, has garnered attention for its diverse biological activities. This compound possesses a unique structure that lends itself to various pharmacological applications, including anti-diabetic, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from recent studies and highlighting its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a chromene backbone with a hydroxyl group and an aldehyde functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 204.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 14003-96-4 |

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-diabetic properties. A study conducted by Alshahrani et al. (2018) employed molecular docking simulations revealing strong binding affinities to human α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The compound showed potential in inhibiting these enzymes, which could lead to reduced blood glucose levels.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. A study published in MDPI reported that certain derivatives displayed promising antifungal activity against various fungal strains, including Botrytis cinerea and Rhizoctonia solani. For instance, the compound exhibited an inhibition rate of up to 90.1% against B. cinerea at a concentration of 100 μg/mL, outperforming established fungicides like Osthole and Azoxystrobin .

Anticancer Activity

The anticancer potential of chromene derivatives has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms. For example, they may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest . A specific study highlighted that certain analogs could significantly reduce cell viability in various cancer cell lines, suggesting their utility as chemotherapeutic agents.

Additional Biological Activities

Beyond the aforementioned activities, this compound has been associated with other biological effects such as:

- Antimicrobial activity : Effective against a range of bacteria.

- Anticholinesterase activity : Potential use in treating neurodegenerative diseases.

- Antituberculosis activity : Emerging evidence suggests effectiveness against Mycobacterium tuberculosis.

Case Study 1: Anti-Diabetic Effects

In a study examining the anti-diabetic properties of the compound's derivatives, researchers conducted in vitro assays that demonstrated significant inhibition of α-glucosidase activity. The results indicated that these compounds could lower postprandial blood glucose levels effectively.

Case Study 2: Antifungal Efficacy

A comparative analysis of antifungal activities revealed that specific derivatives were more effective than traditional treatments. For instance, compound 5f showed an EC50 value of 5.75 μg/mL against B. cinerea, significantly lower than that of conventional fungicides .

Propiedades

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHHSXOVIJWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513352 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-96-4 | |

| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14003-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.